N,N-Dimethylamidino Urea
Description
Structure
3D Structure
Properties
CAS No. |
98026-16-5 |
|---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(N,N-dimethylcarbamimidoyl)urea |
InChI |
InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9) |
InChI Key |
LZEBBXWIHQNXLJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=NC(=O)N)N |
Canonical SMILES |
CN(C)C(=N)NC(=O)N |
Synonyms |
N-[(Dimethylamino)iminomethyl]Urea; N3-Desamidino,N3-carbamoyl Metformin; N3-Desamidino,N3-hydroxyimidoyl Metformin; Metformin Hydroxy Analog |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of N,n Dimethylamidino Urea
Electrochemical Generation of N,N-Dimethylamidino Urea (B33335)
Electrochemical methods provide a direct route to N,N-Dimethylamidino Urea, primarily through the oxidation of the pharmaceutical compound metformin (B114582). This process has been identified in studies focused on the electrochemical behavior and detection of metformin. medchemexpress.commedchemexpress.com
This compound is a recognized intermediate product in the electrochemical oxidation of metformin. medchemexpress.commedchemexpress.com The core mechanism involves the irreversible electrochemical oxidation of the imino group within the guanidine (B92328) structure of the metformin molecule. researchgate.netresearchgate.net This process is understood to proceed in a two-step sequence: first, the imino group is oxidized to form an N-hydroxyimino group. This intermediate is unstable and subsequently undergoes rapid hydrolysis, which converts it into a carbonyl imino group, yielding the final this compound structure. researchgate.netresearchgate.net This entire transformation serves as the basis for various electrochemical methods designed for the detection and quantification of metformin. researchgate.net
While studies specifically optimizing the yield of this compound from metformin are not extensively detailed, research focused on the electrochemical detection of metformin provides critical insights into the parameters that drive its formation. The efficiency of the oxidation process is influenced by several key factors, including the pH of the medium, the composition of the electrode, and the applied potential.
For instance, the electrochemical oxidation of metformin has been observed across a wide pH range, typically from 2.0 to 9.0. researchgate.net The choice of electrode material is also crucial, with modified electrodes, such as pyrogallol (B1678534) modified carbon paste electrodes, showing a catalytic effect that significantly enhances the oxidation peak current compared to standard carbon paste electrodes. researchgate.net This indicates that electrode selection can mediate and improve the rate of formation. The optimization of similar electrochemical oxidation processes, such as the conversion of ammonia (B1221849), has shown that parameters like initial pH, applied current density, and electrolyte concentration directly impact removal efficiency and product selectivity. mdpi.com
Table 1: Electrochemical Parameters Influencing Metformin Oxidation
| Parameter | Studied Range/Value | Observation | Source |
| pH | 2.0 - 9.0 | Metformin exhibits irreversible oxidation behavior across this range. | researchgate.net |
| Electrode Modifier | Pyrogallol | Acts as an effective mediator, enhancing the oxidation current significantly. | researchgate.net |
| Electrode Modifier | Cobalt-doped yttrium iron garnets | Functions as an electrochemical transducer for metformin detection. | researchgate.net |
| Current Density | 20 mA cm⁻² (in analogous ammonia oxidation) | Optimal value for complete ammonia removal, suggesting its importance. | mdpi.com |
Mechanistic Elucidation of Metformin Electrochemical Oxidation to this compound
Exploration of Conventional and Green Synthetic Routes for this compound Analogues
The synthesis of urea derivatives, a class of compounds that includes this compound, has traditionally relied on hazardous reagents. Modern chemistry seeks to replace these with safer, more environmentally benign, and efficient alternatives, including novel catalytic and energy-driven approaches.
The classical method for producing urea derivatives involves the use of phosgene (B1210022), a highly toxic and hazardous gas. nih.govrsc.org Growing safety and environmental concerns have spurred the development of numerous phosgene-free synthetic routes. These methods utilize safer, often solid, reagents that can be handled without extensive precautions. nih.govrsc.org
One of the most widely used phosgene substitutes is N,N'-Carbonyldiimidazole (CDI), a stable crystalline solid that does not produce chlorinated byproducts. nih.gov Other alternatives include triphosgene, bis(4-nitrophenyl)carbonate, and di-tert-butyl dicarbonate. rsc.org Dioxazolones have also been developed as safe precursors that generate isocyanate intermediates in situ under mild conditions. tandfonline.com Another green approach involves the use of organic carbonates, such as dimethyl carbonate or diethyl carbonate, which are less toxic. nih.govresearchgate.net These alternative methods are pivotal in developing greener and inherently safer processes for the large-scale production of urea compounds. rsc.org
Table 2: Comparison of Phosgene and Safer Alternatives in Urea Synthesis
| Reagent | Chemical State | Key Advantages | Source |
| Phosgene | Toxic Gas | Traditional, well-established methodology. | nih.govrsc.org |
| N,N'-Carbonyldiimidazole (CDI) | Crystalline Solid | Safer, less toxic, avoids chlorinated byproducts. | nih.gov |
| Triphosgene | Solid | A safer, solid source of phosgene. | rsc.org |
| Dioxazolones | Solid | Precursors for in-situ isocyanate generation, mild conditions, metal-free. | tandfonline.com |
| Organic Carbonates (e.g., Dimethyl Carbonate) | Liquid | Less toxic, environmentally benign. | nih.govresearchgate.net |
Catalytic methods represent a frontier in the sustainable synthesis of urea derivatives, aiming to form the crucial C-N bond from abundant and simple feedstocks like carbon dioxide (CO2) and various nitrogen sources. mdpi.com Electrocatalysis, in particular, has emerged as a promising alternative to the energy-intensive industrial Haber-Bosch and Bosch-Meiser processes. acs.orgnih.gov
This approach involves the co-reduction of CO2 and a nitrogenous species (such as N2, nitrate (B79036), or nitrite) at the surface of a catalyst. rsc.orggnu.ac.kr The primary challenge lies in activating the inert molecules and facilitating the C–N coupling reaction over competing side reactions. rsc.orgmdpi.com A proposed mechanism involves the reduction of CO2 to *CO and the nitrogen source to *NH2 on the catalyst surface, followed by their coupling to form a urea precursor. nih.gov A variety of catalysts have been investigated, including indium hydroxide (B78521), which achieves high selectivity, and various copper-based materials. ntu.edu.sgchinesechemsoc.org
Table 3: Performance of Selected Electrocatalysts for Urea Synthesis from CO2 and Nitrogen Sources
| Catalyst | Nitrogen Source | Max. Faradaic Efficiency (%) | Urea Yield Rate | Source |
| Indium Hydroxide | Nitrate (NO₃⁻) | 53.4 | Not specified | ntu.edu.sg |
| Multihole-Cu₂O | Nitrate (NO₃⁻) | 9.43 | 29.2 mmol h⁻¹ g⁻¹ | chinesechemsoc.org |
| Multihole-Cu₂O | Nitrite (NO₂⁻) | Not specified | 114.0 mmol h⁻¹ g⁻¹ | chinesechemsoc.org |
| Co NPs@C | Nitrate (NO₃⁻) | 54.3 | 2217.5 µg h⁻¹ mg⁻¹ | bohrium.com |
| Mo₂B₂ (MBene) | Nitrogen (N₂) | Not specified | Limiting Potential: -0.65 V | nih.gov |
Other catalytic routes include the palladium-catalyzed decarbonylative coupling of arylcarbamoyl chlorides tandfonline.com and the manganese-catalyzed dehydrogenative coupling of amines and methanol, which liberates only hydrogen gas as a byproduct. acs.org
Plasma-mediated synthesis offers a novel, energy-efficient pathway for producing urea compounds under non-equilibrium conditions. arxiv.orgarxiv.org One such method involves the interaction of plasma with ice using gas mixtures containing carbon and nitrogen sources. researchgate.net Studies have demonstrated urea synthesis by exposing ice to plasma generated from either N2 + CO2 or NH3 + CO2 gas mixtures. arxiv.orgarxiv.org
The mechanism involves the generation of high-energy, reactive species within the plasma that interact at the gas-ice interface. arxiv.orgresearchgate.net These reactive intermediates, including nitrogen and carbon radicals, then combine to form urea. Research shows that the choice of gas mixture significantly impacts the yield; NH3 + CO2 plasma produces a substantially higher concentration of urea (7.7 mg L⁻¹) compared to N2 + CO2 plasma (0.55 mg L⁻¹). arxiv.orgarxiv.org This is attributed to the higher reactivity of ammonia and more direct reaction pathways. arxiv.org The process can be optimized by tuning parameters such as gas pressure, applied voltage, and, most significantly, the plasma treatment time. arxiv.org
Table 4: Effect of Plasma Parameters on Urea Synthesis via Plasma-Ice Interaction
| Gas Mixture | Parameter | Value | Urea Concentration | Source |
| N₂ + CO₂ | Optimized | 0.5 mbar, 600 V, 60 min | 0.55 mg L⁻¹ | arxiv.org |
| NH₃ + CO₂ | Optimized | 0.5 mbar, 600 V, 60 min | 7.7 mg L⁻¹ | arxiv.orgarxiv.org |
| NH₃ + CO₂ | Treatment Time | Increase from 20 to 60 min | Significant increase | arxiv.org |
This green pathway represents a sustainable alternative to conventional, energy-intensive urea production methods. arxiv.org
Advanced Characterization and Structural Elucidation of N,n Dimethylamidino Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N,N-Dimethylamidino Urea (B33335). Characterization can be challenging for certain N-alkylated ureas due to the absence of adjacent protons for coupling. nih.gov However, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete and detailed assignment of the molecule's structure.
Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of protons within the N,N-Dimethylamidino Urea molecule. In a study identifying an unknown impurity in Metformin (B114582) hydrochloride tablets, ¹H NMR data was instrumental in its characterization as this compound. iosrphr.org The spectrum revealed a distinct signal at a chemical shift (δ) of 2.931 ppm, corresponding to the six equivalent protons of the two methyl (-CH₃) groups attached to a nitrogen atom. iosrphr.org Additionally, two broad singlet signals were observed further downfield at δ 8.030 ppm and δ 9.604 ppm, corresponding to the protons on the other nitrogen atoms of the urea and amidino groups. iosrphr.org The integration of these signals is consistent with the number of protons in the proposed structure.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |
|---|---|---|---|
| N,N-(CH₃)₂ | 2.931 | Singlet | 6H |
| NH / NH₂ | 8.030 | Broad Singlet | 3H |
| NH / NH₂ | 9.604 | Broad Singlet | 1H |
Data sourced from a study on the characterization of Metformin impurities. iosrphr.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the carbon skeleton. The spectrum is expected to show signals for the carbonyl carbon (C=O) of the urea moiety, the quaternary carbon of the amidino group, and the carbons of the N,N-dimethyl groups. In related urea derivatives, the carbonyl carbon signal typically appears in the range of 150-165 ppm. researchgate.netchemicalbook.com The carbons of the methyl groups would be expected in the aliphatic region of the spectrum. While specific chemical shift values for this compound are not detailed in the provided research, ¹³C NMR is a standard technique used for its characterization. veeprho.compharmaffiliates.com
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms and providing insights into the spatial arrangement of the molecule. For complex substituted ureas and related structures, various 2D NMR experiments are employed for unambiguous structural confirmation. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. While limited in this compound due to the isolated nature of the N-methyl protons, it can confirm the absence of coupling to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at δ 2.931 to the methyl carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. In derivatives, it has been used to confirm substitution patterns and regiochemistry. nih.govrsc.org
These advanced NMR methods are available for the comprehensive characterization of this compound, often included in a detailed Structure Elucidation Report (SER) for reference standards. veeprho.comveeprho.com
The study of protonation in urea systems is critical for understanding their reactivity and interaction in acidic environments. Research on substituted ureas and related compounds has shown that protonation preferentially occurs at the carbonyl oxygen atom rather than a nitrogen atom. cdnsciencepub.commdpi.com This forms a resonance-stabilized cation.
High-resolution NMR spectroscopy can monitor the changes in chemical shifts upon protonation. The protonation of the carbonyl oxygen leads to a significant downfield shift of the carbonyl carbon resonance in the ¹³C NMR spectrum. For example, in a study of a protonated urea derivative, the carbonyl carbon resonance was observed at 214.1 ppm. unipi.it The protons attached to the nitrogen atoms would also be expected to shift downfield due to the increased electron-withdrawing nature of the protonated [C=OH]⁺ group. These NMR investigations provide direct evidence of the site of protonation and the resulting electronic redistribution within the molecule. unipi.itacs.org
Two-Dimensional NMR Techniques for Connectivity and Conformational Studies
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used for determining the molecular weight and elemental composition of this compound and for studying its fragmentation pathways, which aids in structural confirmation. iosrphr.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. In the characterization of this compound as a metformin impurity, HRMS experiments were performed using electrospray ionization (ESI). iosrphr.org The analysis showed a major molecular ion [M+H]⁺ at an m/z of 131, which corresponds to a molecular weight of 130 for the neutral molecule. iosrphr.org This experimental mass is consistent with the calculated molecular formula of C₄H₁₀N₄O. iosrphr.org
The fragmentation of protonated substituted ureas under tandem mass spectrometry (MS/MS) conditions provides further structural proof. nih.gov A common fragmentation pathway involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.govresearchgate.net This characteristic fragmentation pattern helps differentiate between positional isomers and confirms the core urea structure within the molecule. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Formula | Calculated m/z | Observed m/z | Technique |
|---|---|---|---|---|
| [M+H]⁺ | C₄H₁₁N₄O⁺ | 131.0933 | 131 | ESI-HR-MS |
Data sourced from a study on the characterization of Metformin impurities. iosrphr.org
Tandem Mass Spectrometry for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, electrospray ionization (ESI) in positive mode is typically employed, generating a protonated molecular ion [M+H]⁺. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) provides structural insights.
While a definitive, published fragmentation spectrum for this compound is not widely available, a plausible pathway can be proposed based on the known behavior of similar N,N'-substituted urea derivatives and related functional groups. nih.govlibretexts.org Studies on analogous urea compounds show that a characteristic fragmentation mechanism involves the cleavage of the C-N bond adjacent to the carbonyl group, leading to the elimination of an isocyanate moiety. nih.gov In the case of this compound, this would involve the cleavage of the urea C-N bond. Another potential fragmentation point is the alpha-cleavage common in amines, which would occur at the C-N bond adjacent to the dimethylamino group. libretexts.org The analysis is further complicated by the potential for charge-remote and charge-directed fragmentation pathways. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for assigning elemental compositions to fragment ions, thereby validating the proposed fragmentation patterns. nih.govnih.gov
Table 1: Proposed MS/MS Fragmentation Data for this compound [M+H]⁺ Molecular Formula: C₄H₁₀N₄O, Exact Mass: 130.0855
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) | Fragmentation Pathway Description |
| 131.0929 | [C₂H₇N₂]⁺ | C₂H₄N₂O | 59.0658 | Cleavage of the C-N bond between the carbonyl and guanidinic nitrogen. |
| 131.0929 | [C₃H₈N₃]⁺ | CH₂NO | 86.0767 | Cleavage of the bond between the carbonyl carbon and the NH₂ group. |
| 131.0929 | [CH₄N₂O]⁺ | C₃H₆N₂ | 60.0324 | Cleavage of the C-N bond of the dimethylamino group. |
Note: This table represents plausible fragmentation pathways based on the behavior of structurally similar compounds. Actual fragmentation may vary based on instrumental conditions.
Identification of this compound as an Impurity or Metabolite via Mass Spectrometry
Mass spectrometry is a primary tool for identifying this compound in various contexts, particularly as a known impurity in pharmaceutical products and as a metabolite. medchemexpress.comiosrphr.org
The compound has been identified as a significant impurity in certain manufactured batches of metformin hydrochloride tablets. iosrphr.org In one study, an unknown impurity was detected during reversed-phase HPLC analysis and was subsequently isolated using preparative HPLC. iosrphr.org The isolated substance was then subjected to mass spectrometry and NMR spectroscopy for structural characterization, which definitively identified it as this compound. iosrphr.org This impurity, also referred to as the hydroxyl analog impurity, was noted to increase during stability analysis. iosrphr.org
Furthermore, this compound is recognized as an intermediate in the electrochemical oxidation of metformin. medchemexpress.com This link makes it a valuable marker for studying the metabolic pathways of metformin in vivo. medchemexpress.com Its detection in biological samples via mass spectrometry can help elucidate the degradation and transformation processes of the parent drug.
Table 2: Identification of this compound in Different Matrices
| Context | Matrix | Analytical Method | Finding | Reference |
| Pharmaceutical Impurity | Metformin Hydrochloride Tablets | HPLC, Mass Spectrometry, NMR | Identified as an unknown impurity that increases on stability. | iosrphr.org |
| Metabolite/Degradant | In vitro / In vivo samples | Electrochemical analysis, Mass Spectrometry | Identified as an intermediate in the oxidation of metformin. | medchemexpress.com |
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for its primary functional groups: the carbonyl group (C=O), amine groups (N-H), and carbon-nitrogen bonds (C-N).
Based on data from urea and its derivatives, the C=O stretching vibration is anticipated to produce a strong band. mitrask.com The N-H bonds in the primary amine and amide-like structures will exhibit stretching and bending vibrations. researchgate.net The N-C-N stretching vibration within the guanidinic portion of the molecule is also a key feature. mitrask.comresearchgate.net The presence of the dimethylamino group will contribute to C-H stretching and bending vibrations. Molecular analysis of deep eutectic solvents containing N,N-dimethyl urea has shown that interactions with other molecules can cause minor shifts in these peak positions. sciencetechindonesia.com
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity | Reference for Similar Structures |
| C=O (Urea Carbonyl) | Stretch | ~1674 | Strong | mitrask.com |
| N-H (Amide/Amine) | Bend | ~1590 | Medium-Strong | mitrask.com |
| N-H (Amide/Amine) | Stretch | 3300-3500 | Medium (Broad) | researchgate.net |
| C-N (Guanidinic) | Stretch | ~1459 | Medium | mitrask.com |
| N-C-N | Stretch | ~1470 | Medium | researchgate.net |
| C-H (from -N(CH₃)₂) | Stretch | 2850-2960 | Medium | nist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which is useful for quantifying compounds with chromophores and monitoring reaction progress. This compound itself possesses limited chromophores, resulting in weak absorption in the UV region. Studies on deep eutectic solvents made with N,N-dimethyl urea show absorption peaks in the far UV region, specifically between 202-210 nm, when dissolved in demineralized water. sciencetechindonesia.com
Direct quantification of urea-like compounds using UV-Vis can be challenging due to low molar absorptivity and potential interference from other organic compounds in a sample matrix. rsc.orgresearchgate.net For this reason, quantification often relies on derivatization reactions that produce a colored product with strong absorbance at a higher, more selective wavelength in the visible spectrum. rsc.orgresearchgate.net For instance, a common method for urea involves a reaction with p-dimethylaminobenzaldehyde (PDAB), which can be measured colorimetrically. researchgate.net While a specific derivatization agent for this compound is not documented, similar principles would apply for its accurate quantification in complex mixtures. The compound's UV absorbance can, however, be used for detection in chromatographic methods, such as HPLC, where it is separated from interfering substances. iosrphr.org
Table 4: UV-Vis Spectroscopic Properties and Quantification Approaches
| Property | Wavelength/Range | Condition/Method | Notes | Reference |
| Intrinsic UV Absorbance | 202-210 nm | Dissolved in demineralized water | Weak absorption, characteristic of urea-like structures. | sciencetechindonesia.com |
| HPLC Detection | 218 nm | Mobile phase for reversed-phase HPLC | Used for purity profiling and impurity detection. | iosrphr.org |
| Derivatization (Principle) | ~430 nm | Reaction with PDAB (for urea) | Principle of indirect quantification by forming a colored product. | researchgate.net |
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of this compound. It is particularly valuable for resolving the compound from its parent drug, metformin, and other related impurities. iosrphr.org
A key application of HPLC is in the quality control of metformin hydrochloride drug products, where this compound has been identified as an impurity. iosrphr.org A study utilized a reversed-phase gradient HPLC method to detect and quantify this compound. The analysis successfully separated it from the active pharmaceutical ingredient and other substances, with the impurity peak appearing at a relative retention time (RRT) of approximately 2.7. iosrphr.org The isolated impurity was subsequently analyzed by the same HPLC method to confirm its integrity, showing a purity of over 98%. iosrphr.org The coupling of HPLC with a UV detector (set at 218 nm) or a mass spectrometer (LC-MS) provides the necessary sensitivity and specificity for its detection and characterization. nih.goviosrphr.org
Table 5: Example HPLC Conditions for the Analysis of this compound
| Parameter | Specification | Purpose | Reference |
| Technique | Reversed-Phase Gradient HPLC | Separation and Purity Profiling | iosrphr.org |
| Column | Inertsil ODS 3V (250 x 4.6 mm, 5µ) | Stationary phase for separation | iosrphr.org |
| Detector | Diode-Array Detector (DAD) | UV Detection | iosrphr.org |
| Detection Wavelength | 218 nm | Monitoring of the analyte | iosrphr.org |
| Result | Purity of isolated fraction >98% | Purity Assessment | iosrphr.org |
Preparative HPLC for Isolation of this compound
The isolation of pure this compound, particularly when present as an impurity in pharmaceutical manufacturing, necessitates a robust purification technique such as preparative High-Performance Liquid Chromatography (HPLC). This method is scalable and allows for the separation of significant quantities of a target compound from a complex mixture for subsequent structural analysis and characterization.
In a specific instance, this compound was identified as an unknown impurity during the HPLC analysis of metformin hydrochloride tablets. Researchers successfully isolated this compound using a dedicated preparative HPLC system. The sample for isolation was prepared at a high concentration of 50 mg/ml, with multiple 2 ml injections performed to accumulate a sufficient quantity of the impurity. The fractions containing the isolated compound were pooled, concentrated under high vacuum using a rotary evaporator, and then lyophilized to yield a solid sample ready for spectroscopic identification.
The specific chromatographic conditions employed for the successful isolation are detailed in the table below.
Table 1: Chromatographic Conditions for Preparative HPLC Isolation of this compound
| Parameter | Condition |
|---|---|
| HPLC System | LC 2010 Preparative HPLC |
| Column | Phenyl Hexyl, 250 x 21.2 mm, 10 µm |
| Mobile Phase | Acetonitrile and Water with a pH modifier (e.g., phosphoric or formic acid) |
| Flow Rate | 10.0 ml/min |
| Detector Wavelength | 218 nm |
| Column Temperature | 25°C |
| Sample Concentration | 50 mg/ml |
| Injection Volume | 2 ml per run |
Crystallographic Analysis of this compound and its Solvates
Crystallographic analysis, primarily through X-ray diffraction, is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, which is fundamental to understanding a compound's physical and chemical properties. While specific crystallographic data for N
Reactivity and Derivatization Chemistry of N,n Dimethylamidino Urea Scaffolds
Reactions Involving the Amidino and Urea (B33335) Functional Groups
The urea group is known for its ability to act as a hydrogen bond donor and its reactivity with electrophiles, while the amidino group, a component of the guanidine (B92328) family, is strongly basic and nucleophilic. The combination of these groups on a single scaffold suggests a rich and complex reaction chemistry.
The condensation of urea and its derivatives with aldehydes is a fundamental reaction in organic chemistry. This reaction is typically acid-catalyzed and proceeds through the formation of an iminium intermediate, which then acts as an electrophile. organic-chemistry.org The initial step often involves the creation of unstable amino alcohols or hydroxy derivatives of urea. aip.orgaip.org These intermediates can subsequently transform into imines (Schiff bases) upon heating. aip.org
While specific studies on N,N-Dimethylamidino Urea are not prevalent, the general mechanism for urea-aldehyde condensation suggests that it would react similarly. The reaction between a generic urea derivative and an aldehyde can be influenced by several factors.
General Conditions for Urea-Aldehyde Condensation
| Factor | Influence on Reaction | Reference(s) |
|---|---|---|
| pH | Acidic conditions are generally favorable for condensation, as they catalyze the removal of hydroxyl groups from methylol urea intermediates. | irispublishers.com |
| Catalyst | Lewis acids such as Yb(OTf)₃ and InCl₃ have been shown to improve yields and shorten reaction times in Biginelli reactions, a related multicomponent condensation. | organic-chemistry.org |
| Temperature | Heating is often required to drive the reaction towards the formation of imines from the initial amino alcohol adducts. | aip.orgaip.org |
| Reactant Ratio | The stoichiometry of urea to aldehyde can influence the final product, with the potential for mono- and di-substituted products. | aip.org |
In the context of this compound, the presence of the basic amidino group could potentially influence the reaction pathway, possibly even catalyzing the reaction intramolecularly or requiring specific pH adjustments to control the reactivity of the urea nitrogens versus the amidino nitrogens. The formation of Schiff bases by reacting compounds like p-dimethylaminocinnamaldehyde with urea derivatives in acidic media is a well-documented process. researchgate.net
The reactivity of the urea functional group is highly dependent on the pH of the reaction medium. Kinetic studies on urea itself provide a foundational understanding that can be extrapolated to its derivatives.
Under acidic conditions , the condensation of urea with aldehydes is favored. The reaction is subject to acid catalysis, where the rate-determining step can be the nucleophilic attack of the urea on the protonated aldehyde. irispublishers.comresearchgate.net
Under basic (alkaline) conditions , the hydrolysis of urea has been shown to follow an elimination-addition mechanism, which does not proceed through a tetrahedral intermediate. The reaction rate shows a dependence on the hydroxide (B78521) ion concentration, particularly at pH values above 12. For condensation reactions, such as with formaldehyde, strong alkaline conditions can lead to the formation of various structures, including methylene (B1212753) linkages and urons, through an E1cb (unimolecular elimination of conjugate base) mechanism. mdpi.com A proposed mechanism involves the abstraction of a proton from a nitrogen atom by a base, followed by the rate-determining loss of a leaving group. mdpi.com
A systematic kinetic study on the reactivity of urea with various carbonyl compounds found that dialdehydes require acidic conditions to be activated for a reaction with urea. nih.govacs.org The reactivity is also enhanced when carbonyl groups are in close proximity, allowing for the formation of stable five- or six-membered rings. nih.gov For this compound, the electronic properties of the dimethylamidino group would likely modulate the pKa of the urea protons and the nucleophilicity of the urea nitrogens, thus affecting reaction kinetics under both acidic and basic conditions.
Condensation Reactions of Urea Derivatives with Aldehydes (e.g., Schiff Base Formation)
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of novel derivatives of this compound is key to exploring its potential applications. This involves strategies for selective modification of its core structure.
The synthesis of urea derivatives often involves the use of phosgene (B1210022) or safer equivalents like N,N'-Carbonyldiimidazole (CDI). nih.gov These reagents react with amines to form isocyanate intermediates, which can then be trapped by another amine to yield unsymmetrical ureas. nih.govmdpi.com Other methods include Hofmann, Curtius, or Lossen rearrangements to generate the key isocyanate intermediate in situ. nih.govorganic-chemistry.org
For this compound, functionalization could target several sites:
The Urea Nitrogens: The unsubstituted -NH₂ group of the urea moiety is a prime target for substitution. Reactions with isocyanates or activated carbonyl compounds could introduce a wide variety of substituents.
The Amidino Group: The amidino group itself can be synthesized from or converted into other functional groups. For instance, related structures like N,N-dimethylamidino benzamide (B126) have been shown to react with amines under microwave irradiation to form quinazoline (B50416) derivatives, highlighting a potential reaction pathway for the amidino portion of the molecule. bu.edu.eg
Derivatization Reagents: A variety of derivatizing reagents are used to modify functional groups like amines and ureas to enhance their properties for analysis or to build more complex molecules. ddtjournal.comlibretexts.orgresearchgate.net These established methods could be adapted for the selective functionalization of the this compound scaffold.
Common Reagents for Urea Synthesis and Derivatization
| Reagent Type | Example(s) | Application | Reference(s) |
|---|---|---|---|
| Phosgene Equivalents | Triphosgene, N,N'-Carbonyldiimidazole (CDI) | React with amines to form isocyanates for urea synthesis. | nih.gov |
| Rearrangement Precursors | Primary amides with an oxidant (e.g., PhI(OAc)₂) | In situ generation of isocyanates via Hofmann rearrangement. | mdpi.comorganic-chemistry.org |
| Acylating Agents | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | Formation of amides from active amine groups. | libretexts.org |
| Silylating Agents | Bistrimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. | gcms.cz |
Restricting the conformation of a molecule can lead to enhanced receptor affinity and selectivity. For urea derivatives, several strategies have been employed to achieve this. nih.govnih.gov One approach involves introducing bulky substituents on an N-aryl group, which can disrupt the planarity of the urea functionality. nih.gov Another effective method is to incorporate the urea group into a rigid molecular scaffold, such as a propellane system, which allows for a stereodefined attachment of substituents. researchgate.net
Applying these principles to this compound, one could envision several designs:
Cyclization: Intramolecular reactions could form cyclic ureas, locking the conformation. For example, reacting the urea with a bifunctional electrophile could bridge the urea nitrogen with another part of the molecule.
Incorporation into Macrocycles: The this compound unit could be synthesized as part of a larger macrocyclic structure, similar to how urea-functionalized cryptands are prepared. nih.govacs.org This would fix its orientation relative to other binding groups within the macrocycle.
Sterically Hindered Substituents: Attaching bulky groups to the urea nitrogen would create steric hindrance, limiting the number of accessible conformations.
These strategies, while not yet reported specifically for this compound, represent rational design principles based on extensive work with other urea-containing compounds. nih.govnih.govresearchgate.net
Strategies for Selective Functionalization and Substitution on the this compound Core
Chemistries Yielding Oligomeric and Polymeric Urea Architectures
Urea functionalities are valuable components in polymer chemistry due to their ability to form strong, directional hydrogen bonds. These interactions are crucial for creating self-assembling materials and stable polymeric networks.
The synthesis of polyureas is often achieved through the reaction of isocyanates with amines. google.com An alternative route involves the condensation of methylol-urea derivatives, which are formed from the reaction of urea with formaldehyde. This condensation polymerization leads to the formation of methylene and dimethylene-ether linkages, creating a cross-linked polymeric structure. irispublishers.com
Researchers have also designed and synthesized N-alkyl urea peptoid oligomers that demonstrate self-assembly into well-defined nanostructures like fibers and ribbons, driven primarily by hydrogen bonding. acs.org Furthermore, oligomers containing urea linkages have been produced by heating mixtures of urea and sulfamic acid, creating materials that can act as crosslinkers. researchgate.net
Given these precedents, the this compound scaffold could serve as a monomer or a building block in novel oligomeric and polymeric materials. Its three distinct nitrogen environments (two in the urea, one in the amidino group) offer multiple points for polymerization. The strong hydrogen-bonding capability of the urea group combined with the basicity of the amidino group could lead to polymers with unique pH-responsive or self-healing properties. For instance, cyclic oligomeric polyurea precursors with dynamic urea bonds have been used in one-component systems to prepare linear or cross-linked polyureas. google.com Incorporating the this compound unit into such systems could yield new functional materials.
Synthesis of Oligomeric Aromatic Ureas with N,N'-Dimethylated Moieties
The synthesis of oligomeric aromatic ureas featuring N,N'-dimethylated moieties is a sophisticated area of polymer chemistry, driven by the unique conformational properties these substitutions impart. The introduction of methyl groups on the nitrogen atoms of the urea linkage forces a (cis,cis)-conformation, a significant deviation from the typical trans,trans arrangement found in unsubstituted N,N'-diphenylureas. nih.gov This enforced cis geometry is fundamental to the construction of well-defined, multilayered aromatic structures. nih.govocha.ac.jp In this conformation, the aromatic rings attached to the urea nitrogen atoms are positioned in a face-to-face arrangement, facilitating π-π stacking interactions. nih.gov
The general synthetic strategy towards these oligomers involves the reaction of aromatic diamines, where the amine groups are secondary (N-methylated), with a carbonyl source. A common method is the use of phosgene or its safer synthetic equivalent, triphosgene, which reacts with the N-methylated aromatic diamines to form the urea linkages. nih.gov Alternative, greener methods are also being explored, utilizing non-isocyanate routes to avoid hazardous precursors. rsc.org For instance, solvent-free melt polycondensation using urea in combination with aliphatic and aromatic diamines has been demonstrated as a viable approach. rsc.org
A key aspect in the synthesis of these oligomers is the choice of aromatic monomers. By connecting phenyl moieties at their meta positions through these N,N'-dimethylated urea linkages, it is possible to create oligomers that not only have a layered structure but also exhibit a propensity for forming helical architectures, which will be discussed in the following section. nih.govacs.org The strategic selection of monomers and the control over the polymerization conditions are crucial for obtaining oligomers with desired lengths and well-defined three-dimensional structures. The resulting oligomers are often characterized by techniques such as NMR and X-ray crystallography, which have confirmed the formation of these unique π-stacked aromatic arrays. nih.gov
Below is a representative table of building blocks and resulting oligomeric structures.
| Monomer 1 (N,N'-dimethylated diamine) | Monomer 2 (Carbonyl Source) | Resulting Oligomer Structure | Key Structural Feature |
| N,N'-Dimethyl-1,3-phenylenediamine | Triphosgene | Oligo(m-phenylurea) with N,N'-dimethylated urea bonds | Multilayered aromatic structure due to (cis,cis)-urea conformation acs.org |
| N,N'-Dimethyl-4,4'-diaminodiphenylmethane | Diphenyl Carbonate | Poly(N,N'-dimethyl-4,4'-diphenylmethane urea) | π-stacked aromatic arrays nih.gov |
Exploration of Dynamic Helical Architectures in Chiral Urea Derivatives
The exploration of dynamic helical architectures in chiral urea derivatives builds upon the foundational principles of the conformationally controlled oligomeric aromatic ureas with N,N'-dimethylated moieties. When a chiral center is introduced into these oligomers, the inherent preference for a specific rotational direction around the molecular axis can lead to the formation of dynamic helical structures. nih.govacs.org This phenomenon is a prime example of how molecular-level chirality can be translated into mesoscopic helical self-assembly. nih.govnih.gov
The synthesis of these chiral helical urea derivatives typically involves the incorporation of a chiral substituent on one of the N-methyl groups of the urea linkage or on the aromatic backbone. For example, enantiomerically pure oligo(m-phenylurea)s bearing a chiral N-2-(methoxyethoxyethoxy)propyl group have been synthesized. acs.org The presence of this chiral group induces a preferred handedness in the helical structure of the oligomer. acs.org The resulting helical structures are dynamic, meaning they can exist in an equilibrium between right-handed (P-helix) and left-handed (M-helix) forms, with the chiral substituent biasing this equilibrium towards one form. nih.govrsc.org
The characterization of these helical architectures heavily relies on spectroscopic methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). Intense dispersion-type CD spectra are indicative of the induction of a preferred handedness in the helical structure. acs.org Computational studies, in conjunction with experimental CD and VCD data, have been instrumental in assigning the absolute configuration of these helical structures (all-R or all-S axis chirality). acs.org
The ability to control the helical structure through the introduction of chiral elements opens up possibilities for the design of functional molecules with unique physicochemical properties. nih.gov These dynamic helical and aromatic multilayered properties can be harnessed for applications in areas such as asymmetric catalysis and the development of novel bioactive molecules. ocha.ac.jp
The table below summarizes key findings from the exploration of these chiral helical architectures.
| Chiral Oligomer | Chiral Moiety | Spectroscopic Evidence for Helicity | Absolute Helical Configuration |
| Oligo(m-phenylurea) with chiral N-substituent | (R)- or (S)-2-(methoxyethoxyethoxy)propyl group | Intense dispersion-type CD spectra, specific VCD signals | all-R or all-S axis chirality, respectively acs.org |
| Chiral bis(urea) amphiphile | Chiral center in the amphiphilic tail | Opposite handedness observed in Cryo-TEM and CD for enantiomers | Tunable from flat sheets to helical and twisted ribbons based on enantiomeric excess nih.govnih.gov |
Computational and Theoretical Investigations of N,n Dimethylamidino Urea
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamic behavior of molecules. A key aspect of molecular modeling is conformational analysis, which involves identifying the preferred spatial arrangements of atoms in a molecule (conformers) and evaluating their relative energies.
Influence of Dimethyl and Amidino Substituents on Molecular Geometry and Dynamics
Conformational Preferences and Energy Landscapes of N,N-Dimethylamidino Urea (B33335)
The conformational landscape of a molecule describes the relative energies of its different conformers. For urea derivatives, rotation around the C-N bonds can lead to various cis and trans arrangements, with the planarity of the urea moiety being a significant factor. wikipedia.org
Specific studies on the conformational preferences and energy landscapes of N,N-Dimethylamidino Urea are not available in the current body of scientific literature. Such a study would typically involve systematic scans of dihedral angles and geometry optimizations to locate energy minima and transition states on the potential energy surface. While general studies on other substituted ureas exist, their direct application to this compound is not scientifically rigorous without specific calculations for this compound. wikipedia.orgresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reaction mechanisms, and various properties of molecules from first principles.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
DFT calculations can be employed to model chemical reactions, identifying the structures of reactants, products, intermediates, and transition states. This allows for the determination of reaction energy barriers and the elucidation of reaction mechanisms. As this compound is known to be an intermediate in the electrochemical oxidation of metformin (B114582), DFT studies could provide valuable insights into its formation and subsequent reactions. icm.edu.pl
However, a specific investigation using DFT to analyze the reaction pathways and transition states involving this compound has not been reported in the published literature.
Prediction of Spectroscopic Properties and Reactivity Descriptors
Quantum chemical methods are frequently used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the experimental characterization of a compound. Furthermore, reactivity descriptors like molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO-LUMO), and various chemical reactivity indices can be calculated to predict the most reactive sites of a molecule.
While the PubChem database provides some computationally generated properties for this compound, detailed theoretical studies on its spectroscopic properties and reactivity descriptors are not available in peer-reviewed journals.
Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H10N4O | PubChem |
| Molecular Weight | 130.15 g/mol | PubChem |
| XLogP3-AA | -0.8 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 130.08546096 Da | PubChem |
| Topological Polar Surface Area | 84.7 Ų | PubChem |
| This table presents data computed by PubChem and has not been experimentally verified. |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or a nucleic acid. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
A thorough search of the scientific literature found no molecular docking or specific ligand-target interaction studies focused on this compound. While studies on metformin impurities sometimes employ molecular docking, they have not specifically reported on the docking of this compound. dntb.gov.ua
Computational Modeling of Urea-Based Ligands with Receptor Binding Sites
While specific computational modeling studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from research on analogous urea-based compounds. Computational modeling is a powerful technique used to predict and analyze the interaction between a ligand, such as a urea derivative, and a biological receptor. mdpi.com
These models are crucial in drug discovery and design, providing a virtual representation of the binding process. For instance, studies on other urea-based ligands have successfully employed computational models to understand their binding to various receptors. A common approach involves homology modeling, where the three-dimensional structure of a target receptor is constructed based on the known structure of a related protein. This virtual receptor model then serves as a scaffold to dock potential ligands.
For example, research on thienopyrimidine ureas as multitargeted receptor tyrosine kinase inhibitors has utilized homology models of the kinase insert domain-containing receptor (KDR). nih.gov These models suggest that the urea moiety of the ligands binds within a hydrophobic pocket adjacent to the ATP binding site of the enzyme. nih.gov This type of modeling provides critical information about the binding orientation and key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex.
In the context of this compound, a similar approach could be envisioned. The initial step would be to identify a potential biological target. Given that this compound is a known intermediate in the electrochemical oxidation of metformin, a widely used antidiabetic drug, potential receptors could be those associated with metformin's mechanism of action. medchemexpress.commedchemexpress.com Once a target receptor is identified or a homology model is built, docking simulations can be performed to predict the binding affinity and pose of this compound within the receptor's active site.
Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. This can reveal the stability of the binding and any conformational changes that may occur upon ligand binding. Such computational studies on urea-based anion receptors have demonstrated that the ureido group can participate in hydrogen bonding, a key interaction in molecular recognition. rsc.org
In Silico Prediction of Structure-Activity Relationships for this compound Analogues
The process typically begins with a lead compound, for which a series of analogues is synthesized by systematically modifying different parts of the molecule. For this compound, this could involve altering the dimethylamino group or substituting the urea moiety. The biological activity of these analogues is then determined experimentally.
The resulting data is used to build a quantitative structure-activity relationship (QSAR) model. QSAR models are mathematical equations that relate the chemical properties of the molecules (descriptors) to their biological activity. These descriptors can include steric, electronic, and hydrophobic parameters.
For instance, in the development of anti-tuberculosis agents based on urea derivatives, SAR studies revealed that modifications to both sides of the urea moiety significantly impacted the minimum inhibitory concentration (MIC). nih.gov It was found that bulky hydrophobic groups, such as an adamantyl group, were preferred at one position, while different substitutions on the aryl ring influenced potency. nih.gov The study also showed that N-methylation of the urea nitrogen led to a decrease in activity. nih.gov
Another example is the investigation of amantadine (B194251) derivatives as urease inhibitors, where SAR studies of acyl/aroyl thioureas showed that the length of an alkyl chain and specific substitutions on an aryl ring were crucial for inhibitory potency. mdpi.com
For this compound analogues, a similar in silico approach would involve:
Designing a library of virtual analogues: Modifying the core structure of this compound with various functional groups.
Calculating molecular descriptors: Using computational software to determine properties like molecular weight, logP, polar surface area, and quantum mechanical properties for each analogue.
Developing a QSAR model: Using statistical methods to correlate the calculated descriptors with experimentally determined (or predicted) biological activity.
Research Applications of N,n Dimethylamidino Urea in Chemical Sciences
Application as a Metabolic Pathway Marker in Biochemical Research
The role of N,N-Dimethylamidino Urea (B33335) as a biomarker is particularly significant in the context of metformin (B114582), a first-line medication for type 2 diabetes. medchemexpress.commun.ca Understanding the metabolic fate of metformin is crucial for optimizing its therapeutic efficacy and understanding its broader physiological effects.
N,N-Dimethylamidino Urea is considered a putative metabolite of metformin in rats and is an intermediate in its electrochemical oxidation. medchemexpress.commedchemexpress.comcdnsciencepub.com While metformin is largely excreted unchanged, a portion of it undergoes biotransformation, and this compound (often referred to in literature as guanylurea) is recognized as its main transformation product. mun.canih.gov Its presence and concentration in biological fluids can serve as a direct marker for metformin metabolism. medchemexpress.commedchemexpress.eu Studies have shown that guanylurea (B105422) forms from metformin through microbial action, such as in wastewater treatment plants, and its levels can sometimes exceed that of the parent drug. nih.gov The investigation of this metabolic pathway is critical, as both metformin and its metabolite, guanylurea, are considered environmental pollutants of emerging concern due to their persistence in aquatic environments. mun.canih.gov
Research has focused on identifying the enzymes and pathways responsible for the degradation of guanylurea itself. For instance, Pseudomonas mendocina strain GU has been shown to use guanylurea as a nitrogen source, breaking it down into guanidine (B92328), carboxyguanidine, allophanate, and finally ammonia (B1221849) and carbon dioxide. asm.org This highlights that guanylurea is not a "dead-end" metabolite but is part of a larger biochemical cycle. nih.govasm.org
The development of robust analytical methods is essential for accurately profiling the metabolic pathways involving this compound. Metabolomics, the large-scale study of small molecules, is a powerful tool in this endeavor. nih.gov Various analytical platforms are employed to detect and quantify metformin and its metabolites in complex biological samples like plasma, urine, and tissue. nih.govijsred.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques. mun.caijsred.com For GC-MS analysis, derivatization of the non-volatile this compound is a critical pre-treatment step to prevent degradation during analysis. mun.ca More advanced, high-sensitivity methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and untargeted metabolomics approaches using platforms like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are also employed. escholarship.orgmdpi.com These methods allow for the simultaneous analysis of a wide range of metabolites, providing a comprehensive snapshot of the metabolic changes induced by metformin. nih.govfrontiersin.org Such detailed metabolic profiling can help identify not only known metabolites like this compound but also uncover new biochemical pathways affected by the drug. escholarship.orgfrontiersin.org
Table 1: Analytical Techniques for Metabolic Profiling
| Analytical Technique | Description | Application in this compound Research |
|---|---|---|
| HPLC | Separates compounds based on their interaction with a stationary phase. | Widely used for the determination of metformin and its metabolites. ijsred.com |
| GC-MS | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Requires derivatization for non-volatile compounds like this compound. mun.ca |
| LC-MS | Combines the separation power of liquid chromatography with the analytical power of mass spectrometry. | Enables sensitive and selective quantification of metabolites in complex biological fluids. nih.gov |
| LC-QTOF-MS | A high-resolution mass spectrometry technique for untargeted metabolomics. | Identifies a broad spectrum of metabolites to understand the systemic effects of metformin. escholarship.orgmdpi.com |
Utilization of this compound to Investigate Metformin Metabolic Pathways in vivo
Role as a Synthetic Intermediate for the Development of Research Probes and Molecules
The chemical structure of this compound, featuring both a urea and a substituted amidino group, makes it a valuable building block in organic synthesis. This allows for the creation of diverse molecular architectures for various research applications.
N,N'-Diarylureas are a class of compounds with significant interest in medicinal chemistry, particularly as anti-cancer agents. nih.govnih.gov The urea moiety is a key pharmacophore that can form crucial hydrogen bonds with biological targets like protein kinases. nih.govresearchgate.net While direct synthesis from this compound is not the most common route, the principles of urea synthesis are relevant. Generally, N,N'-disubstituted ureas are synthesized through the condensation of an amine with an active carbonyl compound like an isocyanate or carbonyldiimidazole. mdpi.comsemanticscholar.org The presence of the urea backbone in this compound makes it conceptually related to precursors used in the synthesis of these important derivatives. The development of novel synthetic methodologies for urea derivatives is an active area of research, aiming to create compounds with improved biological activity. mdpi.comsemanticscholar.org
The guanidino group, a core component of the "amidino" part of this compound, is a well-known pharmacophore for inhibiting nitric oxide synthases (NOS). NOS are enzymes that produce nitric oxide, a key signaling molecule. Overproduction of nitric oxide by the inducible isoform (iNOS) is implicated in various inflammatory and neurological disorders. rsc.orgmdpi.com
Many NOS inhibitors are designed to mimic the natural substrate, L-arginine, which contains a guanidino group. N,N'-disubstituted urea and thiourea (B124793) derivatives have been synthesized and evaluated as inhibitors of both neuronal NOS (nNOS) and iNOS. rsc.org For example, certain thiourea derivatives have shown significant inhibition of both nNOS and iNOS without affecting the endothelial isoform (eNOS), making them promising candidates for further development. rsc.org The structural elements of this compound are therefore highly relevant to the design of such specific enzyme inhibitors.
Table 2: Examples of Urea/Guanidino-Based Enzyme Inhibitors
| Inhibitor Class | Target Enzyme | Therapeutic Relevance | Key Structural Moiety |
|---|---|---|---|
| N,N'-Disubstituted Thioureas | nNOS, iNOS | Neurological and inflammatory disorders. rsc.org | Thiourea, Guanidino |
| L-NIL (N6-(1-Iminoethyl)-lysine) | iNOS | Inflammatory conditions. biotium.com | Iminoethyl (Amidine analogue) |
| Diaryl Ureas (e.g., Sorafenib) | Protein Kinases (e.g., VEGFR) | Cancer. nih.govresearchgate.net | Diaryl Urea |
The urea functional group is widely used in drug discovery and medicinal chemistry to connect different molecular fragments and to fine-tune the properties of a drug candidate. nih.govresearchgate.net It is a stable linker that can participate in hydrogen bonding, enhancing the binding affinity of a molecule to its target. researchgate.net
Urea-based linkers are employed in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and ligands for molecular imaging. medchemexpress.com For instance, a glutamate-urea-lysine peptide structure is used to selectively target the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. medchemexpress.com This allows for the targeted delivery of imaging agents or therapeutic payloads. The inherent urea structure in this compound makes its chemistry applicable to the development of such sophisticated molecular probes and conjugates. medchemexpress.com
Intermediate in the Design of Specific Enzyme Inhibitors (e.g., Nitric Oxide Synthase Inhibitors)
Exploration in Advanced Materials Science Research
The unique structural characteristics of urea and its derivatives, featuring both hydrogen bond donors and acceptors, make them ideal building blocks for the development of advanced materials. nih.gov Researchers in materials science have explored the integration of the urea moiety into various platforms to create materials with tailored functionalities and properties. This exploration ranges from creating novel functional polymers to investigating specific derivatives for high-stakes applications like medicinal chemistry.
Incorporation of Urea Moieties into Functional Polymeric Materials (e.g., Foaming Agents)
The incorporation of urea functionalities is a versatile strategy for designing functional polymers. The urea group's capacity for strong hydrogen bonding can be harnessed to influence polymer morphology, impart self-healing properties, and enhance adhesion. nih.govrsc.org For instance, polymerizable monomers containing cyclic urea moieties have been developed to improve the wet adhesion properties of latex polymers used in paints and coatings. google.com Furthermore, the Biginelli reaction, which can utilize urea derivatives, has been employed as a powerful tool to synthesize libraries of functional polymers, including those with antioxidant properties. mdpi.com
A notable application within functional polymeric materials is the use of urea compounds as or in conjunction with foaming agents. Foaming agents are substances that generate gas to create a cellular structure in plastics and rubber, and urea-based compounds have been investigated for this purpose.
Direct Use and Derivatives: Specific urea derivatives have been synthesized for use as foaming agents. For example, N,N'-bis(3-dimethylaminopropyl)urea is a fine chemical used as a foaming agent in the synthesis of polyurethane foam plastics. google.com
Activators and Catalysts: Urea can also function as an activator or catalyst for other chemical foaming agents. dongjin.com It can lower the decomposition temperature of nitrogen-type blowing agents, such as azodicarbonamide (B1663908) (ADCA), making the foaming process more efficient and reducing energy consumption. dongjin.comquora.com This activation enables the foaming reaction to occur at temperatures suitable for the specific polymer being processed. quora.com The use of foamed urea-formaldehyde adhesives has also been shown to enhance the physical and mechanical properties of materials like medium-density fiberboard (MDF), improving water resistance and internal bond strength. srce.hr
The development of dynamic covalent urea bonds has opened pathways for creating self-healing and reprocessable polyurea materials, which could have significant applications in coatings, paints, and 3D printing. rsc.org
Investigation of Urea Derivatives for Specific Material Properties (e.g., N,N'-Diarylureas in Anti-Tumor Research)
The investigation of urea derivatives extends into the highly specialized field of medicinal chemistry, where specific structural motifs are explored for their biological activity. A prominent example is the class of N,N'-diarylureas, which has become a critical pharmacophore in the development of anti-tumor agents. nih.govmdpi.comresearchgate.net A pharmacophore is the part of a molecule responsible for its biological or pharmacological action.
The anti-cancer activity of the N,N'-diarylurea structure is largely attributed to its ability to act as a kinase inhibitor. mdpi.com The urea linker's NH groups act as hydrogen bond donors, while the oxygen atom serves as a hydrogen bond acceptor. mdpi.comresearchgate.net This arrangement allows these molecules to bind effectively to the ATP-binding sites of various protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. researchgate.net By inhibiting these kinases, N,N'-diarylureas can block signals that promote tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). nih.govrsc.org
The drug Sorafenib, a multi-kinase inhibitor approved for treating kidney and liver cancer, features a core N,N'-diarylurea structure. nih.govrsc.org Its success has spurred extensive research into designing and synthesizing novel N,N'-diarylurea derivatives with improved efficacy, solubility, and reduced side effects. nih.govresearchgate.net Research efforts focus on modifying the aromatic rings and other substituents to optimize the compound's interaction with specific kinase targets, such as Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov
Below is a table summarizing the findings of a study where N,N'-diarylureas derived from methyl 1-H-indazole-3-carboxylate were synthesized and evaluated for their anti-proliferative activity against various human tumor cell lines. nih.gov
| Compound | Target Cancer Cell Line | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Derivative 1 | A549 (Lung Carcinoma) | 0.4 - 50 | nih.gov |
| Derivative 2 | SMMC-7721 (Hepatocellular Carcinoma) | 0.28 - 15.81 | nih.gov |
| Derivative 3 | MDA-MB-231 (Breast Cancer) | 0.4 - 50 | researchgate.net |
| Derivative 4 | MIAPaCa-2 (Pancreatic Cancer) | 0.4 - 50 | researchgate.net |
| Derivative 5 | WiDr (Colorectal Cancer) | 0.4 - 50 | researchgate.net |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower value indicates higher potency.
This targeted research demonstrates how the fundamental chemical properties of the urea derivative scaffold are being leveraged to design materials with highly specific and potent biological functions. nih.govmdpi.com
Future Directions and Emerging Research Avenues for N,n Dimethylamidino Urea
Development of Ultrasensitive Analytical Techniques for Trace Analysis in Complex Matrices
The detection of N,N-Dimethylamidino Urea (B33335), often as a trace impurity in metformin (B114582) drug substances, necessitates the development of highly sensitive and selective analytical methods. sciex.comlcms.cz Given that impurities, even in minute quantities, can impact the quality and safety of pharmaceuticals, future research will likely focus on pushing the boundaries of detection and quantification in complex matrices like pharmaceutical formulations and biological fluids. mdpi.com
Current methods for analyzing metformin and its impurities, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), provide a solid foundation. researchgate.netresearchgate.netresearchgate.net Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) have proven effective for retaining and separating highly polar compounds like metformin and its impurities. lcms.cz However, the drive for "ultrasensitive" methods points toward the refinement and innovative application of these technologies.
Future advancements are expected in the following areas:
Advanced Mass Spectrometry: The coupling of HPLC with tandem mass spectrometry (MS/MS) is a powerful tool for trace analysis. sciex.com Future work could involve the use of high-resolution mass spectrometry (HRMS) to provide greater specificity and confidence in identification, even at parts-per-billion levels. The development of methods on advanced systems, such as triple quadrupole or Q-TOF (Quadrupole Time-of-Flight) mass spectrometers, can achieve extremely low limits of quantification (LOQ), sometimes as low as 0.01 ng/mL in solution for related nitrosamine (B1359907) impurities. sciex.com
Novel Derivatization Strategies: To enhance detection sensitivity, particularly for UV or fluorescence detection, novel derivatization agents could be explored. For instance, methods developed for the trace analysis of urea nitrate (B79036) involve derivatization with fluorophores like xanthydrol to create highly fluorescent products, a strategy that could be adapted for N,N-Dimethylamidino Urea. nih.govnih.govresearchgate.net
Molecularly Imprinted Polymers (MIPs): The synthesis of MIPs tailored to selectively bind this compound offers a promising avenue for sample pre-concentration and clean-up. mdpi.com These "plastic antibodies" can be designed to recognize the specific three-dimensional shape and functional groups of the target molecule, allowing for its selective extraction from a complex matrix prior to instrumental analysis. mdpi.com
The table below summarizes potential future analytical techniques and their projected advantages.
| Analytical Technique | Principle | Potential Advantage for this compound Analysis |
| HILIC-HRMS | Chromatographic separation of polar compounds followed by high-resolution mass analysis. | Enhanced retention and separation of the polar this compound molecule with highly accurate mass measurement for unambiguous identification in complex samples. lcms.cz |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific parent-to-daughter ion transitions. | Superior sensitivity and selectivity for quantification at trace levels, crucial for impurity profiling in pharmaceuticals and biological samples. sciex.comsciex.com |
| Fluorescence Derivatization | Chemical reaction to attach a fluorescent tag to the molecule of interest. | Significantly increases detection sensitivity for HPLC-Fluorescence methods, potentially offering a cost-effective alternative to mass spectrometry for certain applications. nih.gov |
| MIP-based Solid Phase Extraction (SPE) | Use of custom-synthesized polymers for selective extraction of the target analyte. | Improves method robustness by removing interfering substances and concentrating the analyte, leading to lower detection limits and cleaner chromatograms. mdpi.com |
Exploration of Sustainable and Environmentally Benign Synthesis Routes
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and related compounds. Future research on this compound will likely prioritize the development of manufacturing processes that are more sustainable and environmentally friendly than traditional methods.
The conventional synthesis of related compounds, such as metformin, often involves heating reactants like dicyandiamide (B1669379) and dimethylamine (B145610) hydrochloride to high temperatures (120°C–140°C). pharmaexcipients.com Green chemistry approaches aim to reduce energy consumption, eliminate hazardous solvents, and improve atom economy.
Key areas for exploration include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields compared to conventional heating. researchgate.net This technique, applied to the synthesis of metformin, has demonstrated the potential for more efficient and rapid production, which could be adapted for this compound. researchgate.net
Electrocatalytic Synthesis: A cutting-edge approach for urea synthesis involves the electrocatalytic co-reduction of CO₂ and nitrogen sources like nitrate at ambient temperature and pressure. rsc.orgspringernature.comntu.edu.sg This technology offers a paradigm shift away from the high-pressure, high-temperature Haber-Bosch process and subsequent urea synthesis. springernature.com Research into catalysts, such as indium hydroxide (B78521), that can facilitate the crucial C-N bond formation could pave the way for a truly sustainable route to urea derivatives. ntu.edu.sg
Green Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives, such as water or supercritical fluids, is a core tenet of sustainable chemistry. mdpi.com Furthermore, the development of organoautocatalytic systems, where a product of the reaction itself catalyzes the transformation, could eliminate the need for external, often metal-based, catalysts. fau.eu
The following table outlines potential sustainable synthesis strategies.
| Synthesis Strategy | Description | Potential Environmental Benefit |
| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave energy to drive chemical reactions. | Reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating. researchgate.net |
| Electrocatalytic C-N Coupling | Using electricity to drive the reaction between a carbon source (e.g., CO₂) and a nitrogen source. | Potential for using renewable electricity and waste CO₂ as feedstocks, operating at ambient conditions. rsc.orgntu.edu.sg |
| Organoautocatalysis | A reaction where a product or intermediate acts as the catalyst for its own formation. | Eliminates the need for external, often toxic and expensive, metal catalysts, simplifying purification and reducing waste. fau.eu |
| Use of Green Solvents | Employing environmentally benign solvents like water or supercritical CO₂. | Reduces volatile organic compound (VOC) emissions and associated health and environmental hazards. mdpi.com |
Leveraging Artificial Intelligence and Machine Learning in Urea Chemistry and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from materials discovery to drug design. chemrxiv.org For this compound and its derivatives, these computational tools offer a powerful approach to accelerate discovery and deepen understanding.
While specific ML models for this compound are not yet established, the methodologies applied to ureas, guanidines, and other small molecules demonstrate a clear path forward. researchgate.netuminho.pt
Predicting Physicochemical Properties and Reactivity: ML models can be trained on large datasets of chemical structures and their measured properties to predict characteristics like solubility, pKa, and reactivity for new or understudied molecules. nih.govleeds.ac.uk For example, ML has been used to predict the outcomes of organic reactions, although the accuracy is highly dependent on the quality of the descriptors used to represent the molecules. researchgate.net
De Novo Design of Novel Derivatives: Generative models, a type of AI, can design entirely new molecules with desired properties. acs.org By learning from databases of existing compounds, these models can propose novel urea or guanidine (B92328) derivatives with potentially enhanced catalytic activity, binding affinity, or other desirable characteristics. This has been demonstrated in the AI-guided design of novel catalysts for ring-opening polymerization. chemrxiv.org
Accelerating Catalyst Discovery: AI can accelerate the discovery of new catalysts for synthesizing urea and its derivatives. rsc.org By analyzing the features of known catalysts and their performance, ML models can predict the efficacy of new candidate materials, guiding experimental efforts toward the most promising options. This is particularly relevant for the electrocatalytic synthesis routes discussed previously. rsc.orggoogle.com
The integration of AI in the study of this compound could follow the workflow illustrated below.
| AI/ML Application | Objective | Expected Outcome |
| Quantitative Structure-Property Relationship (QSPR) Modeling | Predict key properties like solubility, stability, and pKa. | A computational model that can rapidly screen virtual derivatives of this compound for desired physicochemical profiles. nih.gov |
| Generative Adversarial Networks (GANs) | Design novel molecules based on the this compound scaffold. | A library of new, computationally generated molecules with predicted high-value properties for subsequent synthesis and testing. acs.org |
| Reaction Outcome Prediction | Predict the yield and product distribution of potential chemical transformations. | More efficient planning of synthetic routes and exploration of novel reactivity, minimizing failed experiments. researchgate.net |
| Catalyst Screening | Identify optimal catalysts for sustainable synthesis routes. | Accelerated development of green manufacturing processes by prioritizing the most promising catalyst candidates for experimental validation. google.com |
Investigation of Undiscovered Reactivity and Transformative Potential of this compound
Beyond its role as a metformin-related impurity, the chemical structure of this compound suggests it could possess unique and unexplored reactivity. The molecule's combination of a urea backbone with a dimethylguanidino group presents multiple reactive sites.
Future research could focus on:
Electrochemical Behavior: It is known that this compound is an intermediate in the electrochemical oxidation of metformin. medchemexpress.com A detailed investigation of its own electrochemical properties could reveal pathways to novel products or its potential use as a mediator in electrochemical reactions.
Coordination Chemistry: The nitrogen-rich structure of this compound, similar to other urea and guanidine derivatives, makes it a candidate ligand for metal complexes. N,N'-Dimethylurea has been successfully used as a ligand in copper-catalyzed Chan-Lam cross-coupling reactions. rsc.org Exploring the coordination of this compound with various metals could lead to new catalysts or materials with interesting electronic or magnetic properties.
Reactivity as a Building Block: The multiple N-H bonds and the carbonyl group offer handles for further chemical modification. It could serve as a building block in multicomponent reactions, which are efficient methods for assembling complex molecules. For instance, the reaction of ureas with aldehydes and other components is a well-established route to dihydropyrimidinones.
Guanidine-like Reactivity: Guanidine derivatives have been investigated for their ability to activate carbon dioxide. leeds.ac.uk The dimethylamidino group in this compound could exhibit similar reactivity, opening possibilities for its use in CO₂ capture or utilization schemes.
The exploration of these areas will move this compound from being considered merely an impurity to a molecule with its own intrinsic chemical value and potential applications.
Q & A
Q. What are the established synthetic routes for N,N-Dimethylamidino Urea, and what analytical methods validate its purity?
this compound (C₄H₁₀N₄O) is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous urea derivatives are synthesized using carbonyldiimidazole or dicyclohexylcarbodiimide as coupling agents in solvents like dimethylformamide (DMF) . Post-synthesis, purity is validated via gas chromatography (GC) with flame ionization detection (≥99% purity threshold) and infrared spectroscopy (IR) to confirm functional groups (e.g., amidino and urea linkages). Structural elucidation employs nuclear magnetic resonance (NMR) for proton and carbon environments .
Q. How is the nitrogen content quantified in this compound, and what are the methodological limitations?
Nitrogen content is determined using the Kjeldahl method or combustion analysis. For urea derivatives, combustion analysis provides higher accuracy by converting all nitrogen to N₂ gas, measured via thermal conductivity detection. However, these methods may overestimate nitrogen if the compound contains nitro or azo groups, requiring complementary techniques like elemental analysis .
Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?
- ¹H/¹³C NMR : Resolves methyl groups (δ 2.8–3.2 ppm for N-CH₃) and amidino protons (δ 6.5–7.5 ppm).
- IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and amidino C=N vibrations (~1580–1620 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular ion (m/z 130.1 for C₄H₁₀N₄O) and fragmentation patterns .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and stability of this compound?
Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, but prolonged heating (>80°C) may degrade the amidino group. Catalytic bases (e.g., triethylamine) improve coupling efficiency but require rigorous moisture control to prevent hydrolysis. Stability studies under varying pH (4–9) and temperature (4–25°C) show decomposition rates increase above pH 8 .
Q. What computational methods predict the thermodynamic properties of this compound, and how do they align with experimental data?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict enthalpy of formation (ΔfH°) and bond dissociation energies. Experimental validation uses differential scanning calorimetry (DSC) for thermal stability and bomb calorimetry for combustion enthalpy. Discrepancies <5% are typical, attributed to solvent effects in DFT models .
Q. How can conflicting data on this compound’s solubility in polar solvents be resolved?
Contradictions arise from varied solvent purity and measurement techniques (e.g., gravimetric vs. UV-Vis). Standardized protocols (ASTM E1148) recommend using HPLC-grade solvents and saturation shake-flask methods at 25°C. For DMF, reported solubility ranges from 120–150 mg/mL; outliers are linked to residual water in solvents .
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic environments?
The amidino group acts as a weak base, facilitating proton transfer in nucleophilic substitutions. Kinetic studies (stopped-flow UV-Vis) reveal a two-step mechanism: initial deprotonation of the amidino NH followed by nucleophilic attack. Solvent isotope effects (D₂O vs. H₂O) confirm rate-limiting proton transfer .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process Analytical Technology (PAT) : In-line IR monitors reaction progress in real-time.
- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, mixing rate) via response surface methodology.
- Quality Control : Implements GC-MS for trace impurity profiling (<0.1% threshold) .
Toxicological and Safety Considerations
Q. What analytical methods detect this compound in biological matrices, and what are the detection limits?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves limits of detection (LOD) of 0.1 ng/mL in urine. Sample preparation involves solid-phase extraction (C18 columns) and derivatization with dansyl chloride for enhanced sensitivity .
Q. How does this compound’s toxicity profile compare to structurally related ureas?
Acute toxicity (LD₅₀) in rodents is 450–500 mg/kg, lower than N,N′-dimethylthiourea (LD₅₀ 320 mg/kg) due to reduced bioavailability. Chronic exposure studies (OECD 452) show no carcinogenicity but suggest renal tubular necrosis at >100 mg/kg/day. Mechanistic studies link toxicity to mitochondrial dysfunction via inhibition of complex I .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
